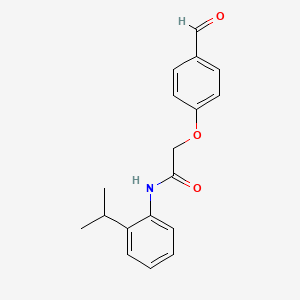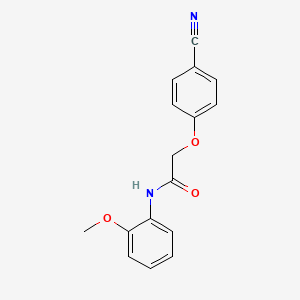![molecular formula C19H24N2O B5703581 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This compound has been studied extensively due to its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol acts as a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol can modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of attention, motivation, and emotion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol are primarily mediated through its interaction with the dopamine D4 receptor. By blocking the activity of this receptor, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol can modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of attention, motivation, and emotion.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its selectivity for the dopamine D4 receptor, which allows for more precise manipulation of this receptor compared to other compounds that may interact with multiple receptors. However, one limitation of using 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
Future research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol could focus on several areas, including the development of more selective compounds that target the dopamine D4 receptor, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanisms of action at the molecular and cellular levels.
In conclusion, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol is a selective antagonist of the dopamine D4 receptor that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action involves the modulation of neurotransmitter release, and its advantages and limitations make it a useful tool for lab experiments. Future research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol could lead to the development of more effective treatments for neurological disorders and a better understanding of the underlying mechanisms of these disorders.
Méthodes De Synthèse
The synthesis of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol involves several steps, including the reaction of 2-hydroxy-4-methylbenzaldehyde with 2,5-dimethylpiperazine to form the intermediate 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol. This intermediate is then subjected to further chemical reactions to produce 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol.
Applications De Recherche Scientifique
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia and ADHD. Several preclinical studies have demonstrated the efficacy of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol in reducing symptoms associated with these disorders.
Propriétés
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-15-7-8-16(2)18(13-15)21-11-9-20(10-12-21)14-17-5-3-4-6-19(17)22/h3-8,13,22H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNZJXUFCPSGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5429125 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5703502.png)


![4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5703506.png)


![3-[(2,3-dimethoxybenzylidene)amino]-2-(2,3-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5703536.png)



![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)


